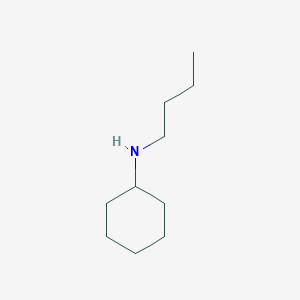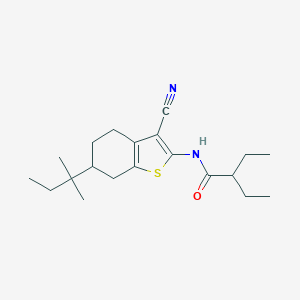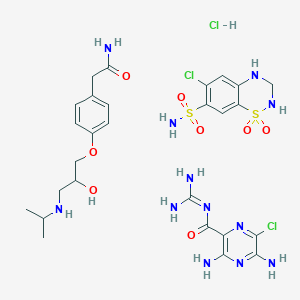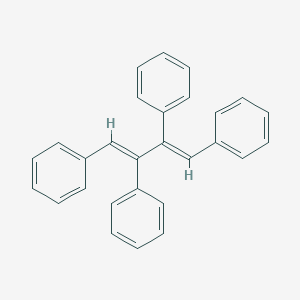
Shihunidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Shihunidine is a chemical compound with the molecular formula C12H14N2O . It has a molecular weight of 202.25 and a predicted density of 1.24±0.1 g/cm3 . The predicted boiling point is 411.8±44.0 °C .
Synthesis Analysis
Shihunidine is structurally related to shihunine. It is hypothesized that the hydroxyl group on 2-(3,4-dihydro-2H-pyrrol-5-yl)benzoic acid is substituted by a phenyl group, which first becomes an aniline form and then cyclizes and methylates to produce shihunidine .
Molecular Structure Analysis
Shihunidine contains a total of 31 bonds; 17 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .
Chemical Reactions Analysis
Chemical reactions showed that shihunidine was derived from shihunine during isolation . Shihunidine and shihunine were shown to be inhibitors of Na+, K±ATPase of the rat kidney .
Physical And Chemical Properties Analysis
Shihunidine has a molecular weight of 202.25 , a predicted density of 1.24±0.1 g/cm3 , and a predicted boiling point of 411.8±44.0 °C .
属性
CAS 编号 |
135626-84-5 |
|---|---|
产品名称 |
Shihunidine |
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC 名称 |
1'-methylspiro[2H-isoindole-3,2'-pyrrolidine]-1-one |
InChI |
InChI=1S/C12H14N2O/c1-14-8-4-7-12(14)10-6-3-2-5-9(10)11(15)13-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,15) |
InChI 键 |
LTUZVVOPXHMYOH-UHFFFAOYSA-N |
SMILES |
CN1CCCC12C3=CC=CC=C3C(=O)N2 |
规范 SMILES |
CN1CCCC12C3=CC=CC=C3C(=O)N2 |
同义词 |
shihunidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



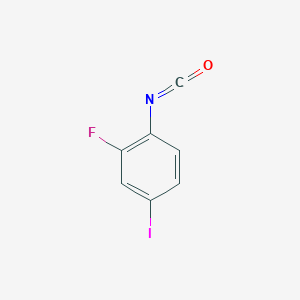
![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)
![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)


![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)
